molecular formula C15H18N4O B6751076 6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile

6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile

Cat. No.: B6751076
M. Wt: 270.33 g/mol
InChI Key: JTSFOXKDSMEZOW-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a pyrazole moiety, and a tert-butyl group

Properties

IUPAC Name

6-tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-15(2,3)13-6-5-11(9-16)14(17-13)20-10-12-7-8-19(4)18-12/h5-8H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSFOXKDSMEZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)C#N)OCC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.

    Attachment of the pyrazole moiety: This can be done through a nucleophilic substitution reaction where the pyrazole ring is introduced to the pyridine core.

    Formation of the carbonitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carboxamide
  • 6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-methanol

Uniqueness

6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.

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